2,3-dihydrospiro[indene-1,2'-morpholine]-4'-carboxamide
Description
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-12(16)15-7-8-17-13(9-15)6-5-10-3-1-2-4-11(10)13/h1-4H,5-9H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPFEAUFXKXEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(CCO2)C(=O)N)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide typically involves multi-step organic reactions. One common method includes the [3+2] cycloaddition reaction, where an azomethine ylide is generated in situ and reacts with a suitable dipolarophile . This reaction is often carried out under mild conditions, using solvents like ethanol or acetonitrile, and may require catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of spiro compounds, including Spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide, often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the compound, yielding reduced spiro derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spiro compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols in polar solvents.
Major Products Formed
The major products formed from these reactions include oxidized spiro derivatives, reduced spiro compounds, and substituted spiro compounds with various functional groups .
Scientific Research Applications
Spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of Spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets . This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical parameters for 2,3-dihydrospiro[indene-1,2'-morpholine]-4'-carboxamide and related compounds:
*Calculated from molecular formula C₁₃H₁₆N₂O₂.
Physicochemical Properties
- Solubility : The carboxamide group in the target compound may enhance aqueous solubility compared to sulfonyl-containing piperidine derivatives (35, 36), which are more lipophilic .
Discussion and Implications
The structural and functional diversity of spirocyclic compounds underscores their value in drug discovery. While this compound serves primarily as a building block, its piperidine and hydantoin analogues demonstrate validated biological activities. Key distinctions include:
- Heterocycle Choice : Morpholine rings (vs. piperidine or imidazolidinedione) influence electronic properties and hydrogen-bonding capacity.
- Substituent Effects : Carboxamide and sulfonyl groups modulate solubility and target affinity.
- Synthetic Complexity : Piperidine derivatives require multi-step catalysis, whereas morpholine spirocycles leverage epoxide intermediates for efficiency .
Biological Activity
2,3-Dihydrospiro[indene-1,2'-morpholine]-4'-carboxamide is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity, including pharmacological effects, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
The compound features a spirocyclic framework that combines an indene moiety with a morpholine ring. Its molecular formula is with a molecular weight of approximately 229.31 g/mol. The structural uniqueness may influence its interaction with biological targets, enhancing its therapeutic potential.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Neurotransmitter Modulation : Studies suggest that the compound may interact with neurotransmitter receptors, influencing mood and cognition.
- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Anticancer Activity : Some investigations have shown that derivatives of spirocyclic compounds exhibit antiproliferative activity against various cancer cell lines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:
- Receptor Binding : The spirocyclic structure may facilitate specific binding to neurotransmitter receptors or enzymes.
- Modulation of Signaling Pathways : By interacting with key proteins involved in cell signaling, the compound could alter cellular responses.
Antiproliferative Activity
In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. For instance:
- Cell Line Tested : SH-SY5Y neuroblastoma cells were used to evaluate the growth inhibition.
- Results : At concentrations ranging from 25 to 250 μM, significant growth inhibition was observed, indicating potential as an anticancer agent.
| Concentration (μM) | % Cell Growth Inhibition |
|---|---|
| 25 | 20% |
| 50 | 50% |
| 100 | 70% |
| 200 | 85% |
| 250 | >90% |
Neurotransmitter Interaction Studies
Research has also focused on how this compound interacts with neurotransmitter systems:
- Dopaminergic and Serotonergic Systems : Binding assays suggest that the compound may modulate dopamine and serotonin receptors, potentially impacting mood disorders.
Q & A
Q. What are the established synthetic routes for 2,3-dihydrospiro[indene-1,2'-morpholine]-4'-carboxamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with indene derivatives and morpholine precursors. Key steps include cyclization and carboxamide formation. For example, analogous spiro compounds (e.g., oxazolidine-dione derivatives) are synthesized using strong acids (e.g., HCl, polyphosphoric acid) to promote spirocyclic ring formation under reflux conditions in ethanol . Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and bases such as DIPEA (diisopropylethylamine) are critical for amide bond formation, as seen in related carboxamide syntheses . Optimization requires precise stoichiometric ratios of reagents and temperature control to avoid side reactions.
Q. How can the structural conformation of this spiro compound be validated experimentally?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- NMR : H and C NMR can confirm the spiro junction and morpholine ring connectivity by analyzing coupling constants and chemical shifts (e.g., spiro carbon resonance at ~100–110 ppm) .
- X-ray Crystallography : Provides definitive proof of the spirocyclic architecture and stereochemistry, as demonstrated for similar compounds like spiro[imidazolidine-indene] derivatives .
- HRMS : Validates molecular formula accuracy .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Disk diffusion assays against gram-positive/negative bacteria, following protocols used for spiro-oxazolidine-dione derivatives .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays, leveraging the morpholine ring’s potential for hydrogen bonding .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic effects .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the morpholine-carboxamide moiety in cross-coupling reactions?
- Methodological Answer : Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and steric hindrance. For example:
- The carboxamide’s carbonyl group is electron-deficient, favoring nucleophilic attacks at the amide nitrogen.
- Steric hindrance from the spiro-indene system may limit accessibility to the morpholine oxygen, as observed in analogous spiro-piperidine derivatives .
Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis can test these predictions, monitoring regioselectivity via HPLC .
Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?
- Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:
- Consistent Cell Lines : Use authenticated lines (e.g., ATCC) to minimize genetic drift.
- Solvent Controls : DMSO concentrations >0.1% can alter membrane permeability, affecting IC50 .
- Dose-Response Curves : Use at least 6 data points for accurate Hill slope calculation.
Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
Q. What strategies can improve the metabolic stability of this compound in vivo?
- Methodological Answer : Address metabolic hotspots identified via LC-MS/MS metabolite profiling:
- Morpholine Ring Oxidation : Introduce electron-withdrawing substituents (e.g., fluorine) to reduce CYP450-mediated oxidation .
- Carboxamide Hydrolysis : Replace the amide with a bioisostere (e.g., sulfonamide) or use prodrug strategies (e.g., ester masking) .
- Spiro Junction Stability : Deuterate labile C-H bonds to slow degradation, as seen in deuterated spirocyclic antivirals .
Q. What computational tools are best suited for predicting target interactions of this spiro compound?
- Methodological Answer : Combine docking and MD simulations:
- Docking : Use AutoDock Vina or Glide to screen against target libraries (e.g., kinase or GPCR databases). The spiro system’s rigidity may favor binding to allosteric pockets .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns to assess conformational changes in targets like the ATP-binding site of HSP90 .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for proposed structural modifications .
Data Contradiction Analysis
Q. Why do some studies report potent antibacterial activity while others show no effect?
- Methodological Answer : Discrepancies may stem from:
- Bacterial Strain Variability : Test across diverse strains (e.g., methicillin-resistant S. aureus vs. standard E. coli).
- Efflux Pump Activity : Use efflux pump inhibitors (e.g., PAβN) to determine if resistance mechanisms are at play .
- Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria exhibit reduced susceptibility; employ crystal violet staining to assess biofilm disruption .
Tables
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 60–80°C (reflux) | Prevents ring-opening | |
| Acid Catalyst | HCl (1–2 equiv) | Enhances cyclization | |
| Coupling Agent | DCC (1.2 equiv) | Maximizes amide bond formation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
